Cas no 2092310-18-2 (4-(bromomethyl)-5-methyl-1H-pyrazole)

4-(Bromomethyl)-5-methyl-1H-pyrazole is a versatile brominated pyrazole derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive bromomethyl group enables efficient functionalization, making it valuable for constructing complex heterocyclic frameworks. The compound’s stability and well-defined reactivity profile facilitate selective alkylation and cross-coupling reactions, supporting the development of bioactive molecules. Its structural features, including the methyl-substituted pyrazole core, contribute to its utility in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Suitable for controlled functional group transformations, this compound is handled under standard laboratory conditions with appropriate safety precautions due to its alkyl bromide moiety.
4-(bromomethyl)-5-methyl-1H-pyrazole structure
2092310-18-2 structure
Product Name:4-(bromomethyl)-5-methyl-1H-pyrazole
CAS No:2092310-18-2
MF:C5H7BrN2
MW:175.026479959488
CID:5056473
Update Time:2025-05-19

4-(bromomethyl)-5-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(bromomethyl)-3-methyl-1H-pyrazole
    • 4-(bromomethyl)-5-methyl-1H-pyrazole
    • Inchi: 1S/C5H7BrN2/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3,(H,7,8)
    • InChI Key: LDIGSCMJCSMDAY-UHFFFAOYSA-N
    • SMILES: BrCC1C=NNC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 76.8
  • XLogP3: 1.2
  • Topological Polar Surface Area: 28.7

4-(bromomethyl)-5-methyl-1H-pyrazole Pricemore >>

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Additional information on 4-(bromomethyl)-5-methyl-1H-pyrazole

Introduction to 4-(bromomethyl)-5-methyl-1H-pyrazole (CAS No. 2092310-18-2)

4-(bromomethyl)-5-methyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 2092310-18-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole family, which is renowned for its diverse biological activities and utility in drug development. The structural features of 4-(bromomethyl)-5-methyl-1H-pyrazole, particularly the presence of a bromomethyl group at the 4-position and a methyl group at the 5-position, make it a versatile intermediate for synthesizing various pharmacologically active molecules.

The bromomethyl substituent in the molecule introduces reactivity that allows for further functionalization, making it a valuable building block in organic synthesis. This property has been exploited in the development of novel compounds targeting various therapeutic areas. For instance, recent studies have highlighted its potential in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The 5-methyl group enhances the stability of the pyrazole ring, contributing to the overall bioactivity and pharmacokinetic properties of derivatives.

In recent years, there has been a surge in research focusing on pyrazole derivatives due to their broad spectrum of biological activities. 4-(bromomethyl)-5-methyl-1H-pyrazole has been particularly studied for its role in developing antiviral and antibacterial agents. The bromomethyl functionality allows for easy conjugation with nucleophiles, enabling the creation of complex molecular architectures that can interact with biological targets more effectively. This has led to several innovative drug candidates being explored in clinical trials.

One of the most compelling aspects of 4-(bromomethyl)-5-methyl-1H-pyrazole is its utility in constructing scaffolds for enzyme inhibition. Enzymes are critical targets in drug discovery, and modulating their activity can lead to therapeutic benefits. For example, researchers have utilized this compound to develop inhibitors of cyclooxygenase (COX) enzymes, which play a key role in pain and inflammation pathways. The structural flexibility offered by the pyrazole core allows for precise tuning of interactions with enzymatic active sites, leading to high-affinity binders.

The synthesis of 4-(bromomethyl)-5-methyl-1H-pyrazole typically involves multi-step organic reactions starting from readily available precursors. The bromomethylation step is a critical step that introduces the reactive bromomethyl group. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods are essential for producing compounds suitable for further medicinal chemistry applications.

From a computational chemistry perspective, 4-(bromomethyl)-5-methyl-1H-pyrazole has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how modifications at the 4- and 5-positions can influence binding affinity and selectivity. Such information is invaluable for designing next-generation drugs with improved efficacy and reduced side effects.

The pharmaceutical industry has recognized the potential of 4-(bromomethyl)-5-methyl-1H-pyrazole as a key intermediate in drug discovery pipelines. Several biotech companies have incorporated this compound into their libraries for screening against various disease-related targets. The ease of functionalization makes it an attractive candidate for fragment-based drug design approaches, where small molecules are iteratively modified to optimize their pharmacological properties.

In conclusion, 4-(bromomethyl)-5-methyl-1H-pyrazole (CAS No. 2092310-18-2) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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